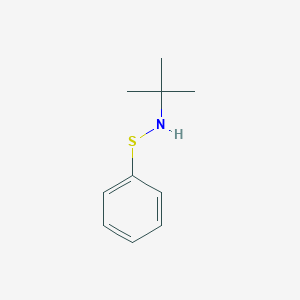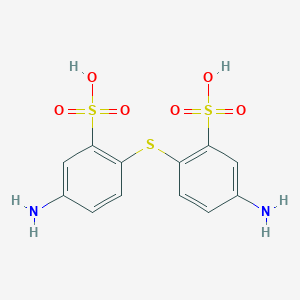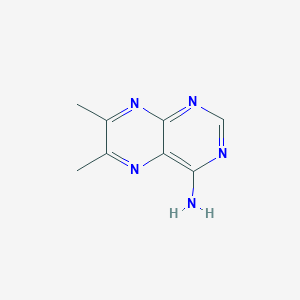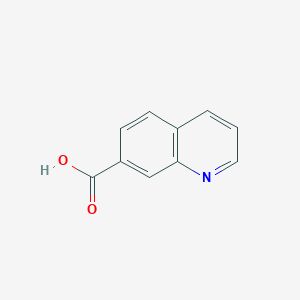
十二烷基三苯基溴化鏻
描述
Dodecyltriphenylphosphonium bromide is a phosphonium salt that has been synthesized and studied for its bactericidal properties. It has been shown to be effective against sulfate-reducing bacteria (SRB) with a minimum bactericidal concentration of 30mg/L . The synthesis of this compound and its structural identification were optimized, and its structure was confirmed using infrared spectrometry . Additionally, the synthesis of related triphenylphosphonium salts has been reported, which are synthesized from corresponding halides and triphenylphosphine, yielding high purity products with bactericidal efficiencies .
Synthesis Analysis
The synthesis of dodecyltriphenylphosphonium bromide involves the reaction of a dodecyl halide with triphenylphosphine. The yields for the bromide variant have been reported to be around 70.9%, with the product's purity confirmed by IR and elemental analysis . The synthesis conditions have been optimized to achieve high bactericidal efficiency, particularly against SRB . Similar synthetic methods have been used to produce other aryltriphenylphosphonium bromides, which have been developed as metal-free syntheses and tolerate various functional groups .
Molecular Structure Analysis
The molecular structure of dodecyltriphenylphosphonium bromide has been identified using infrared spectrometry . In related compounds, such as bromotriphenylphosphonium tribromide, the crystal and molecular structures have been determined, showing that the compound exists as discrete monomeric ions in the solid state with a slightly irregular tetrahedral geometry around the phosphorus atom .
Chemical Reactions Analysis
Dodecyltriphenylphosphonium bromide has been primarily studied for its bactericidal properties rather than its reactivity in chemical reactions . However, related triphenylphosphonium salts have been used as reagents in various reactions. For example, propyltriphenylphosphonium bromochromate has been synthesized and used for the efficient and selective oxidation of alcohols to their corresponding aldehydes or ketones . Additionally, bromotriphenylphosphonium tribromide has been used as a brominating agent for double bonds and phenolic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of dodecyltriphenylphosphonium bromide include its high bactericidal efficiency and its solubility in organic solvents . The related compound, propyltriphenylphosphonium bromochromate, has been characterized by various techniques, including IR, UV/Visible, 13C-NMR, and 1H-NMR, and has been shown to crystallize in the monoclinic form . The bromotriphenylphosphonium tribromide has been characterized by single-crystal X-ray diffraction, showing a monoclinic crystal system and discrete monomeric ions in the solid state .
科学研究应用
纳米复合涂层中的防腐蚀剂
DTBPB 已被用于研究,以提高纳米复合涂层的防腐蚀效率。 其特性有助于形成保护金属免受腐蚀环境的屏障,从而延长涂层材料的使用寿命 .
聚合物合成中的表面活性剂
作为表面活性剂,DTBPB 在聚合物合成中起着至关重要的作用。 它有助于形成胶束,胶束在各种聚合过程中必不可少,从而导致具有多种应用的新型聚合物材料的开发 .
有机合成中的催化剂
在有机化学中,DTBPB 被用作催化剂。 它促进化学反应的能力使其在合成各种有机化合物方面具有价值,这可能导致新药和材料的开发 .
生物系统中的离子载体
DTBPB 的离子载体活性在生物系统研究中具有重要意义。 它可以跨细胞膜转运离子,有助于了解细胞过程和离子选择性传感器的开发 .
蛋白质结构和功能研究
该化合物由于其正电荷而与蛋白质的相互作用,在揭示蛋白质结构和功能方面起着重要作用。 这在生物化学和分子生物学领域至关重要,用于了解分子水平上的生命机制 .
核酸络合
DTBPB 有效地与核酸络合,这在基因工程和生物技术中很重要。 该特性用于研究基因表达和基因递送系统的开发 .
纤维的静电纺丝
DTBPB 已被用于静电纺丝工艺来制造纤维。 该应用在材料科学领域意义重大,用于开发具有潜在过滤、纺织品和组织工程应用的新型纤维材料 .
超分子组装研究
该化合物形成各种超分子组装体的能力被用于自组装材料的研究。 这对智能材料和纳米技术的设计具有重要意义 .
作用机制
Target of Action
Dodecyltriphenylphosphonium bromide (C12TPP) is a membrane-bound penetrating cation . It is widely used for creating and delivering antioxidants, spin traps, and other chemical probes into mitochondria .
Mode of Action
C12TPP has the ability to induce permeabilization of the inner membrane of rat liver mitochondria at micromolar concentrations . It causes swelling of rat liver mitochondria in a dose-dependent manner .
Biochemical Pathways
The interaction of C12TPP with its target affects the mitochondrial membrane potential and the oxidative phosphorylation process . It also prevents mitochondrial swelling induced by palmitic acid and Ca2+, which is insensitive to cyclosporin A .
Pharmacokinetics
It is known that c12tpp is soluble in dmso (50 mg/ml) or ethanol (25 mg/ml) . It is stable for 2 years from the date of purchase as supplied . Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month .
Result of Action
The result of C12TPP’s action is the permeabilization of the inner mitochondrial membrane, which can lead to mitochondrial swelling . This can have various effects on the cell, depending on the context.
Action Environment
The action of C12TPP can be influenced by various environmental factors. For example, the presence of free saturated fatty acids can inhibit the C12TPP-induced mitochondrial swelling . Furthermore, the efficacy of C12TPP as a mitochondria-targeting agent can be influenced by the mitochondrial membrane potential .
安全和危害
未来方向
属性
IUPAC Name |
dodecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIFOGPAKNSGNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935130 | |
| Record name | Dodecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15510-55-1 | |
| Record name | Dodecyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15510-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyltriphenylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015510551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLTRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OQV5UAF87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While not a direct therapeutic itself, Dodecyltriphenylphosphonium bromide displays significant interactions with biological systems. Research indicates it effectively complexes with nucleic acids, although in vitro studies showed it failed to deliver nucleic acids to HeLa cells []. This suggests a potential barrier to its use as a gene delivery agent. Additionally, it has been shown to exhibit antimicrobial activity, though its effectiveness can be influenced by the presence of glucocorticoids [].
ANone: Although the provided abstracts don't delve into detailed spectroscopic data, the molecular formula for Dodecyltriphenylphosphonium bromide is C30H40BrP. Its molecular weight is 527.53 g/mol. Further research into spectroscopic analysis, such as NMR or FTIR, would provide a more comprehensive structural understanding.
A: Studies highlight the impact of Dodecyltriphenylphosphonium bromide's structure on its catalytic properties. Specifically, the size of its head group plays a crucial role in influencing its ability to enhance the catalytic activity of enzymes like α-chymotrypsin []. Larger head groups, as seen in Dodecyltriphenylphosphonium bromide compared to other similar surfactants, lead to greater enzyme superactivity.
A: Research indicates that Dodecyltriphenylphosphonium bromide can be effectively used as a compatibilizer in the creation of nanocomposites []. When combined with poly(ethylene terephthalate) (PET) and layered silicates, it enhances the dispersion of the layered silicate within the polymer matrix, leading to improved mechanical properties of the resulting nanocomposite. This finding opens doors for its utilization in developing advanced materials with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




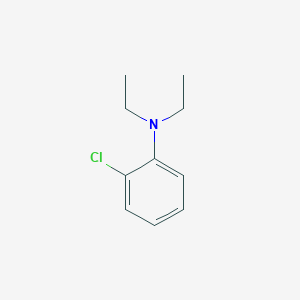

![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)


